ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. The compound is characterized by the presence of a pyrazole ring, a common motif in many pharmacologically active molecules, and a fluorophenyl group which can influence the electronic properties and bioactivity of the compound.
Synthesis Analysis
The synthesis of related ethyl 5-amino-1H-pyrazole-4-carboxylate derivatives has been reported in several studies. For instance, a series of novel ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate derivatives were designed and synthesized, showing potential as contraceptive acrosin inhibitory agents . Another study described the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate through a one-pot condensation reaction, which could be related to the synthesis of the compound . Additionally, the synthesis of ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates through a four-component reaction has been reported, which may offer insights into the synthetic pathways for the target compound .
Molecular Structure Analysis
The molecular structure of ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate can be inferred from related compounds. For example, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was determined by X-ray structure analysis, revealing that the pyran and pyrazole rings are almost coplanar and the phenyl ring is almost perpendicular to these two rings . This information can be useful in predicting the geometry and electronic structure of the compound .
Chemical Reactions Analysis
The reactivity of ethyl 5-amino-1H-pyrazole-4-carboxylate derivatives has been explored in various studies. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate was used in selective cyclocondensation reactions to synthesize partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones . This suggests that the compound of interest may also participate in cyclocondensation reactions and could be a precursor to a variety of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate can be deduced from studies on similar compounds. For example, the synthesis and characterization of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate included spectroscopic and single crystal X-ray structural analysis, providing insights into the compound's stability and electronic properties . The study of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate also provided valuable information on the spectroscopic characteristics and reactivity of the compound .
Scientific Research Applications
Crystal Structure Analysis
- Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate has been involved in the synthesis of related compounds, such as Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate. These compounds have been analyzed for their crystal structure, providing insights into their molecular configuration and interactions (Kumar et al., 2018).
Synthesis of Novel Fluorescent Molecules
- The compound has been used as a precursor in the synthesis of novel fluorescent molecules like trifluoromethylated pyrazolo[1,5-a]pyrimidine. These molecules exhibit stronger fluorescence intensity than their methyl analogues, indicating potential applications in fluorescence-based technologies (Wu et al., 2006).
Biological Activity Studies
- Derivatives of ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate have been studied for their biological activities. For instance, specific derivatives have shown effective inhibition on the proliferation of cancer cell lines (Liu et al., 2016).
Corrosion Inhibition Research
- Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate-related compounds have been investigated as corrosion inhibitors for mild steel, showing high efficiency and contributing to industrial applications like metal pickling processes (Dohare et al., 2017).
Synthesis of Pyrazolo[3,4-b]pyridin-3-ones
- The compound has been used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, demonstrating its utility in creating specialized chemical structures (Lebedˈ et al., 2012).
Fungicidal and Plant Growth Regulation Activities
- Some derivatives of ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate have shown potential in fungicidal and plant growth regulation activities, indicating applications in agriculture and plant sciences (Minga, 2005).
Auxin Activities and Agricultural Applications
- Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate-related compounds have been synthesized and studied for their auxin activities, though the activities were not found to be high. This research contributes to understanding the potential agricultural applications of these compounds (Yue et al., 2010).
Safety And Hazards
properties
IUPAC Name |
ethyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPPCKSHIYWAPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350952 | |
Record name | Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |
CAS RN |
138907-68-3 | |
Record name | Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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